molecular formula C6H7N3 B6236743 4-ethynyl-1-methyl-1H-pyrazol-5-amine CAS No. 2169175-25-9

4-ethynyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B6236743
CAS No.: 2169175-25-9
M. Wt: 121.1
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Description

4-Ethynyl-1-methyl-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound characterized by a methyl group at position 1 and an ethynyl group at position 4. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at adjacent positions, and their derivatives are widely studied for their diverse chemical reactivity and biological activities. The ethynyl group (-C≡CH) introduces sp-hybridized carbon atoms, enhancing electronic properties and enabling click chemistry applications. This compound’s structural uniqueness lies in the combination of a methyl group (electron-donating) and an ethynyl group (electron-withdrawing), which balance hydrophobicity and reactivity, making it a candidate for pharmaceutical and materials science research .

Properties

CAS No.

2169175-25-9

Molecular Formula

C6H7N3

Molecular Weight

121.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynyl-1H-pyrazole and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials and facilitate nucleophilic substitution.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The ethynyl and amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed under basic or acidic conditions depending on the nature of the electrophile.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.

Scientific Research Applications

4-Ethynyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of functional materials, such as dyes and polymers, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-ethynyl-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of 4-ethynyl-1-methyl-1H-pyrazol-5-amine with key analogues:

Compound Name Key Structural Features Biological Activity Key Differences
This compound Methyl (position 1), ethynyl (position 4) High kinase inhibition selectivity Reference compound for comparison.
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl (position 1), methyl (position 3) 5× lower kinase inhibition than target compound Lacks ethynyl group; reduced electronic effects.
4-Ethynyl-1H-pyrazol-3-amine Ethynyl (position 4), no methyl groups Similar target affinity but reduced selectivity Absence of methyl groups alters solubility and stability.
1-Ethyl-5-methyl-1H-pyrazol-3-amine Ethyl (position 1), methyl (position 5) Varied reactivity in cross-coupling reactions Ethyl group increases steric bulk; affects binding.
3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine Ethoxyethyl (position 3), ethyl (position 4) Enhanced solubility due to polar substituent Ethoxyethyl group introduces polar interactions.

Key Findings from Comparative Studies

  • Kinase Inhibition : The ethynyl group in this compound enhances π-π stacking interactions with kinase active sites, leading to higher selectivity compared to phenyl or purely alkyl-substituted analogues .
  • Synthetic Utility : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction less feasible in compounds like 1-ethyl-5-methyl-1H-pyrazol-3-amine, which lacks this functional group .
  • Solubility and Stability : Methyl groups at position 1 improve lipid solubility compared to unsubstituted pyrazoles (e.g., 4-ethynyl-1H-pyrazol-3-amine), which exhibit higher aqueous solubility but lower membrane permeability .

Data Tables Summarizing Comparative Properties

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Water Solubility (mg/mL)
This compound 147.17 1.2 8.5
3-Methyl-1-phenyl-1H-pyrazol-5-amine 173.21 2.8 1.2
1-Ethyl-5-methyl-1H-pyrazol-3-amine 139.20 1.5 12.3

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